N-(2-chloro-4-fluorobenzyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
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Description
N-(2-chloro-4-fluorobenzyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H14ClFN6O3 and its molecular weight is 440.82. The purity is usually 95%.
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Biological Activity
N-(2-chloro-4-fluorobenzyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a distinctive structure characterized by several functional groups:
Property | Details |
---|---|
Molecular Formula | C19H17ClF N4O2 |
Molecular Weight | 397.82 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to N-(2-chloro-4-fluorobenzyl)-2-(2-oxo...) have shown efficacy against Mycobacterium tuberculosis (Mtb). For instance, a related oxadiazole compound demonstrated an IC50 value of 1.35 to 2.18 μM against Mtb H37Ra, suggesting that derivatives of this class could be promising candidates for tuberculosis treatment .
Antitumor Activity
The compound's structural similarity to other known anti-tumor agents suggests potential activity against cancer cells. Research indicates that derivatives with similar scaffolds inhibit Class I PI3K enzymes, which are crucial in regulating cell growth and survival pathways. Such inhibition can lead to reduced tumor proliferation .
The proposed mechanism involves the interaction of the compound with specific molecular targets such as enzymes and receptors. For example:
- Enzyme Inhibition : The oxadiazole moiety may interact with the active sites of enzymes involved in critical metabolic pathways, leading to altered enzyme activity and subsequent biological effects.
Study 1: Anti-Tubercular Properties
A series of substituted oxadiazoles were synthesized and evaluated for their anti-tubercular activity. Among them, compounds with similar structures to N-(2-chloro-4-fluorobenzyl)-... showed IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential against resistant strains of Mtb .
Study 2: Cytotoxicity Assessment
Cytotoxic effects on human embryonic kidney cells (HEK293) were evaluated alongside antimicrobial activity. The most active compounds demonstrated low toxicity profiles with high selectivity indices (SI), suggesting a favorable therapeutic window for further development as anti-tubercular agents .
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN6O3/c21-15-7-14(22)3-1-12(15)8-25-17(29)11-28-10-13(2-4-18(28)30)20-26-19(27-31-20)16-9-23-5-6-24-16/h1-7,9-10H,8,11H2,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFQXNMYYFKGGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.